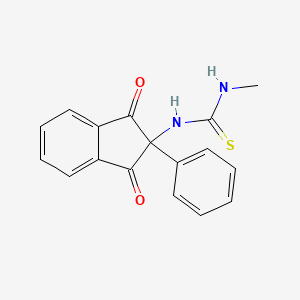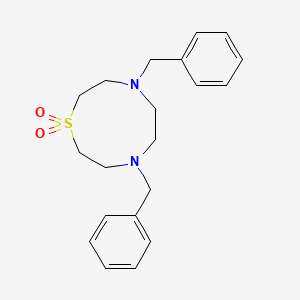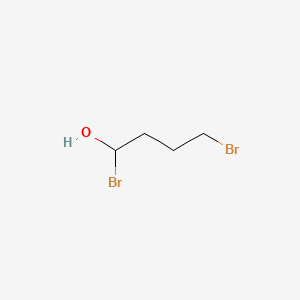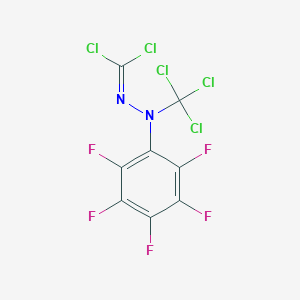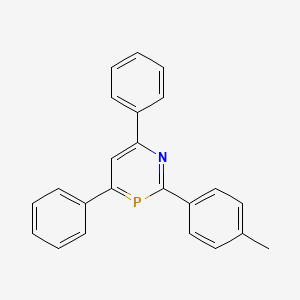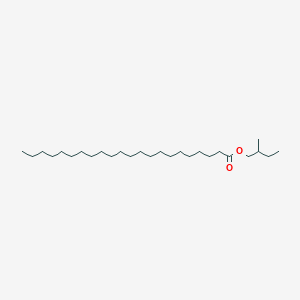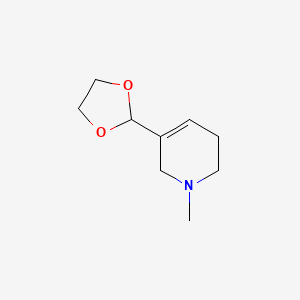methyl}benzene CAS No. 112607-91-7](/img/structure/B14318927.png)
{[(3-Methylbut-2-en-1-yl)oxy](methylsulfanyl)methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(3-Methylbut-2-en-1-yl)oxymethyl}benzene is a chemical compound with the molecular formula C13H18OS and a molecular weight of 222.351 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a 3-methylbut-2-en-1-yloxy group and a methylsulfanyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(3-Methylbut-2-en-1-yl)oxymethyl}benzene typically involves the reaction of 3-methylbut-2-en-1-ol with a benzyl chloride derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of {(3-Methylbut-2-en-1-yl)oxymethyl}benzene may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
{(3-Methylbut-2-en-1-yl)oxymethyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride under UV light for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Brominated and nitrated derivatives.
Aplicaciones Científicas De Investigación
{(3-Methylbut-2-en-1-yl)oxymethyl}benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {(3-Methylbut-2-en-1-yl)oxymethyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- {(3-Methylbut-2-en-1-yl)oxymethyl}benzene
- (3-Methyl-3-buten-1-yn-1-yl)benzene
- Benzene, (3-methyl-3-buten-1-yn-1-yl)-
Uniqueness
{(3-Methylbut-2-en-1-yl)oxymethyl}benzene is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
112607-91-7 |
|---|---|
Fórmula molecular |
C13H18OS |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
[3-methylbut-2-enoxy(methylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C13H18OS/c1-11(2)9-10-14-13(15-3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3 |
Clave InChI |
GGGMKPFRSIPPQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC(C1=CC=CC=C1)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
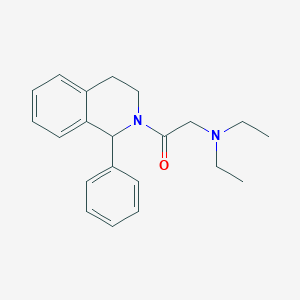
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
